3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a 4-chlorobenzenesulfonyl group at position 3, 6,7-dimethoxy substituents on the quinoline core, and a 3-methoxyphenylmethyl group at position 1. The compound’s structural complexity arises from its multifunctional substituents, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO6S/c1-31-18-6-4-5-16(11-18)14-27-15-24(34(29,30)19-9-7-17(26)8-10-19)25(28)20-12-22(32-2)23(33-3)13-21(20)27/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWNSFKXAGSQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Chlorobenzenesulfonyl Moiety: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base such as pyridine.
Final Coupling Step: The final step involves the coupling of the quinoline derivative with 3-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent-Driven Properties
- In contrast, the non-chlorinated benzenesulfonyl group in reduces this effect, possibly altering binding affinities in biological systems.
- Benzyl Group Modifications :
- The 3-methoxyphenylmethyl group in the target compound offers hydrogen-bonding capability via the methoxy oxygen, which may improve solubility in polar solvents. Comparatively, the 4-methylphenylmethyl group in increases hydrophobicity, while the 4-chlorophenylmethyl in adds a halogen-mediated steric and electronic influence.
- Methoxy vs. Amino Groups: Compound 4k replaces the sulfonyl and benzyl groups with amino and 4-methoxyphenyl substituents, significantly altering its electronic profile and basicity.
Research Findings and Implications
- Solubility and Bioavailability : The 3-methoxy group on the benzyl substituent may enhance aqueous solubility compared to the 4-methyl analog , though experimental data are needed to confirm this.
- Crystallinity : Methoxy groups often improve crystallinity, as observed in compound 4k . The target compound’s dimethoxy configuration likely facilitates crystal packing, though hydrogen-bonding patterns (per ) require further study.
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a derivative of the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a 4-chlorobenzenesulfonyl group and methoxy functionalities. The general structure can be represented as follows:
Key Structural Components:
- Quinoline Core : A bicyclic structure known for various biological activities.
- Chlorobenzenesulfonyl Group : Enhances solubility and may contribute to bioactivity.
- Methoxy Groups : Often associated with increased lipophilicity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the quinoline skeleton via the Pfitzinger reaction.
- Introduction of the sulfonyl group through sulfonylation with chlorobenzenesulfonyl chloride.
- Alkylation to attach the methoxyphenylmethyl group.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound possess significant anticancer properties. For instance:
- Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).
- IC50 Values : Compounds related to this structure showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines, comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04 - 0.06 μmol/mL) .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential:
- DPPH Radical Scavenging Assay : Demonstrated moderate radical-scavenging activity at concentrations around 100 μg/mL, indicating potential as an antioxidant agent .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this structure:
- Study on Anticancer Effects :
- Antioxidant Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
